1-(p-Tolyl)hexan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1-(p-Tolyl)hexanoic acid.
Reduction: 1-(p-Tolyl)hexanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-(p-Tolyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)hexan-1-one involves its interaction with various molecular targets. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on enzymes and other proteins, thereby altering their activity and function.
Comparison with Similar Compounds
1-(p-Tolyl)hexan-1-one can be compared with other similar compounds such as:
1-(p-Tolyl)pentan-1-one: Similar structure but with a shorter carbon chain.
1-(p-Tolyl)heptan-1-one: Similar structure but with a longer carbon chain.
1-(p-Tolyl)butan-1-one: Similar structure but with an even shorter carbon chain.
Uniqueness: this compound is unique due to its specific chain length, which influences its physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(4-methylphenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXDZGVASXMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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